molecular formula C13H20ClN5OS B13083918 Mtdiahcl

Mtdiahcl

Cat. No.: B13083918
M. Wt: 329.85 g/mol
InChI Key: XQKMBJFGNRIATG-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTDIA hydrochloride, also known as methylthio-DADMe-Immucillin A, is a potent inhibitor of human 5’-methylthioadenosine phosphorylase (MTAP). This enzyme is crucial for the metabolism of 5’-methylthioadenosine (MTA), which is involved in the salvage pathway of S-adenosylmethionine. MTDIA hydrochloride is primarily used in scientific research for its potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MTDIA hydrochloride involves multiple steps, starting with the preparation of the core structure, DADMe-Immucillin A. This is followed by the introduction of a methylthio group. The final step involves the formation of the hydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of MTDIA hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in bulk and then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MTDIA hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

MTDIA hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

MTDIA hydrochloride exerts its effects by inhibiting the activity of MTAP. This enzyme is responsible for the breakdown of MTA, a byproduct of polyamine biosynthesis. By inhibiting MTAP, MTDIA hydrochloride disrupts the salvage pathway of S-adenosylmethionine, leading to the accumulation of MTA and subsequent cytotoxic effects in cancer cells. The molecular targets include the active site of MTAP, where MTDIA hydrochloride binds and prevents substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MTDIA hydrochloride is unique due to its high specificity and potency as an MTAP inhibitor. Its ability to selectively inhibit MTAP makes it a valuable tool in cancer research, distinguishing it from other similar compounds that may have broader or less potent effects .

Properties

Molecular Formula

C13H20ClN5OS

Molecular Weight

329.85 g/mol

IUPAC Name

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1

InChI Key

XQKMBJFGNRIATG-UXQCFNEQSA-N

Isomeric SMILES

CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl

Canonical SMILES

CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl

Origin of Product

United States

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